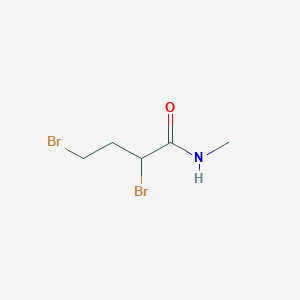
2,4-Dibromo-N-methylbutanamide
Cat. No. B8749941
M. Wt: 258.94 g/mol
InChI Key: HPCYZQZHUNXJPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08961946B2
Procedure details


A solution mixture consisting of 40% aqueous methylamine solution (7.9 g, 0.10 mol, manufactured by JUNSEI CHEMICAL CO., LTD.) and water (3.3 g) was cooled to not more than 10° C. To the solution mixture, 2,4-dibromobutyric acid bromide (38 g, 0.12 mol) was added dropwise over a period of 15 minutes while keeping the temperature at not more than 10° C. After the completion of the dropwise addition, the mixture was heated to 30° C. and stirred for 30 minutes. The reaction liquid was combined with 50 g of chloroform, and the organic phase was extracted. The organic phase was separated and dried over magnesium sulfate, and the magnesium sulfate was filtered out. The organic phase obtained was concentrated to afford a crude crystal, which was then washed with a 1:1 solution of diethyl ether and hexane to give N-methyl-2,4-dibromobutyric acid amide (21.4 g, 0.083 mol, mp: 54° C., yield: 69%).




Yield
69%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][NH2:2].O.[Br:4][CH:5]([CH2:9][CH2:10][Br:11])[C:6](Br)=[O:7]>C(Cl)(Cl)Cl>[CH3:1][NH:2][C:6](=[O:7])[CH:5]([Br:4])[CH2:9][CH2:10][Br:11]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
7.9 g
|
|
Type
|
reactant
|
|
Smiles
|
CN
|
Step Two
|
Name
|
|
|
Quantity
|
3.3 g
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
38 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC(C(=O)Br)CCBr
|
Step Four
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
30 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was cooled to not more than 10° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at not more than 10° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the completion of the dropwise addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction liquid
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the organic phase was extracted
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phase was separated
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the magnesium sulfate was filtered out
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phase obtained
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to afford a crude crystal, which
|
WASH
|
Type
|
WASH
|
|
Details
|
was then washed with a 1:1 solution of diethyl ether and hexane
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CNC(C(CCBr)Br)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.083 mol | |
| AMOUNT: MASS | 21.4 g | |
| YIELD: PERCENTYIELD | 69% | |
| YIELD: CALCULATEDPERCENTYIELD | 83% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
